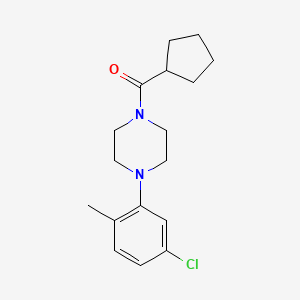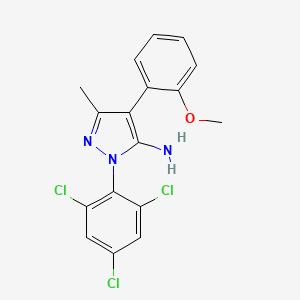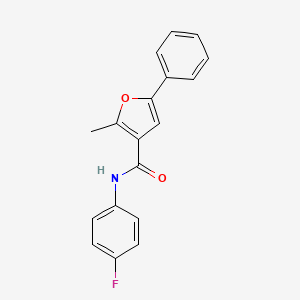
1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine
Overview
Description
1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine, also known as CPP, is a chemical compound that has been widely studied in the field of neuroscience. CPP has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by this compound has been shown to have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. However, prolonged exposure to this compound has also been shown to cause neuronal damage and cell death. This compound has also been shown to have a modulatory effect on the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine has several advantages as a tool for studying the NMDA receptor. It has a high affinity for the receptor, which allows for precise modulation of its activity. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine and its effects on the NMDA receptor. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study specific subunits of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic use of NMDA receptor modulators in the treatment of psychiatric disorders such as depression and anxiety is an area of active research.
Scientific Research Applications
1-(5-chloro-2-methylphenyl)-4-(cyclopentylcarbonyl)piperazine has been extensively studied in the field of neuroscience due to its affinity for the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. This compound has been used as a tool to study the function of the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c1-13-6-7-15(18)12-16(13)19-8-10-20(11-9-19)17(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHVLUFXNMCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(allylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B4684272.png)
![6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![3-chloro-N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4684310.png)
![4-[3-(2-methoxybenzoyl)-1-piperidinyl]-4-oxo-1-phenyl-1-butanone](/img/structure/B4684313.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B4684321.png)
![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684337.png)

![2-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4684346.png)
![3-(5-chloro-2-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4684348.png)

![methyl 3-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)-2-methylbenzoate](/img/structure/B4684368.png)
![N-(tert-butyl)-2-(4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4684376.png)